1-[(4-Nitrophenyl)methyl]pyridin-1-ium
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]pyridin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N2O2/c15-14(16)12-6-4-11(5-7-12)10-13-8-2-1-3-9-13/h1-9H,10H2/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZWJOKNWNCQJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N2O2+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80328830 | |
| Record name | 1-[(4-nitrophenyl)methyl]pyridin-1-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80328830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24837-70-5 | |
| Record name | 1-[(4-nitrophenyl)methyl]pyridin-1-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80328830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Benzylpyridinium Derivatives, with Emphasis on 1 4 Nitrophenyl Methyl Pyridin 1 Ium
Quaternization Reactions in Pyridinium (B92312) Salt Formation
Quaternization is the archetypal reaction for the formation of pyridinium salts. This process involves the reaction of a pyridine (B92270) derivative with an alkylating agent, resulting in the formation of a quaternary ammonium salt. The reactivity of the pyridine nitrogen as a nucleophile is central to this transformation.
The most direct and widely employed method for the synthesis of N-benzylpyridinium salts is the conventional alkylation of pyridine with a suitable benzyl (B1604629) halide. In the case of 1-[(4-Nitrophenyl)methyl]pyridin-1-ium, this is typically achieved by reacting pyridine with 4-nitrobenzyl chloride. evitachem.com This SN2 reaction is generally carried out in a polar solvent such as acetonitrile (B52724) or ethanol under reflux conditions to facilitate the displacement of the halide by the pyridine nitrogen. evitachem.comgoogleapis.com
The general reaction is as follows: Pyridine + 4-Nitrobenzyl Halide → this compound Halide
The efficiency of this reaction can be influenced by several factors, including the nature of the leaving group on the benzyl moiety (with reactivity generally following the order I > Br > Cl) and the solvent used. Water or water-containing organic solvents have been shown to remarkably shorten the reaction time and increase the rate of conversion for the quaternization of tertiary amines with benzyl halides. googleapis.com
| Reactants | Solvent | Conditions | Product |
| Pyridine and 4-Nitrobenzyl Chloride | Acetonitrile or Ethanol | Reflux | This compound Chloride evitachem.com |
| Benzyl Alcohol and Pyridine Hexafluoroantimonate | Acetonitrile | 80°C | N-benzylpyridinium hexafluoroantimonate google.com |
Once a pyridinium salt is formed, the counter-anion can be readily exchanged. This is a crucial step for modifying the salt's physical properties, such as solubility, or for subsequent reactions. researchgate.net A common strategy involves a metathesis reaction, where the initial halide anion is replaced by another anion from a salt, often driven by the precipitation of an insoluble salt.
Another approach is the conversion of the pyridinium salt into its pseudobase (a 1,5-enedione) by treatment with a base. This intermediate can then be recyclized with a different acid to introduce the desired anion. researchgate.net A newer method involves the reductive stripping of the anion with sodium borohydride in a carboxylic acid medium, which allows for the replacement of anions from strong acids with those from weaker acids, often resulting in more soluble salts. researchgate.net For N-aminopyridinium salts, a sequential deprotonation with potassium carbonate to form a pyridinium ylide, followed by protonation with the desired acid (HX), is an effective way to exchange the counteranion. nih.gov
Advanced Synthetic Approaches Utilizing Pyrylium Salt Precursors
An alternative and powerful route to N-substituted pyridinium salts involves the use of pyrylium salt precursors. nih.govresearchgate.netsemanticscholar.org Pyrylium salts are highly reactive six-membered heterocyclic cations containing an oxygen atom. They readily react with primary amines in a condensation reaction to yield the corresponding N-substituted pyridinium salts. nih.govsemanticscholar.orgresearchgate.net This method is particularly advantageous for the synthesis of sterically hindered or complex pyridinium derivatives that may be difficult to access through direct alkylation. rsc.org
The reaction proceeds via a nucleophilic attack of the amine on the pyrylium ring, followed by ring-opening and subsequent recyclization with the elimination of water. This transformation is often carried out in the presence of an acid catalyst. semanticscholar.org The versatility of this method lies in the ability to pre-functionalize the pyrylium salt, allowing for the synthesis of a wide array of pyridinium derivatives. nih.gov
Catalyst-Free and Visible-Light-Promoted Synthetic Pathways for Pyridinium Compounds
In recent years, there has been a significant shift towards developing more sustainable and milder synthetic methodologies. This has led to the emergence of catalyst-free and visible-light-promoted pathways for the synthesis and functionalization of pyridinium compounds. mdpi.comacs.orgresearchgate.net
Catalyst-free methods often rely on the intrinsic reactivity of the starting materials under thermal conditions. mdpi.com For instance, formal (3 + 3) cyclization reactions using pyridinium 1,4-zwitterions have been developed to synthesize various heterocyclic systems without the need for a catalyst. mdpi.com
Visible-light-promoted reactions have gained considerable attention as they often proceed under mild conditions and offer unique reactivity. acs.orgresearchgate.netresearchgate.netnih.gov N-functionalized pyridinium salts can act as radical precursors under visible light irradiation. acs.orgresearchgate.netnih.gov Strategies involving light-absorbing electron donor-acceptor (EDA) complexes between pyridinium salts and suitable electron donors can initiate reactions even without an external photocatalyst. acs.orgnih.gov These methods have been particularly successful in the C-H functionalization of pyridines, allowing for the introduction of various substituents with high regioselectivity. acs.orgresearchgate.netnih.govnih.gov
Regioselective Synthesis of Substituted Pyridinium Derivatives
Achieving regioselectivity in the synthesis of substituted pyridines and their corresponding pyridinium salts is a significant challenge due to the presence of multiple reactive sites on the pyridine ring. nih.gov Traditional methods like the Minisci reaction often require strongly acidic conditions and can lead to mixtures of isomers. nih.gov
Modern synthetic strategies have focused on overcoming these limitations. The use of N-functionalized pyridinium salts has proven to be a highly effective approach for directing the regioselectivity of C-H functionalization reactions. acs.orgresearchgate.netnih.gov By modifying the N-substituent, it is possible to control the position of incoming functional groups, primarily at the C2 and C4 positions, under mild, acid-free conditions. acs.orgresearchgate.netnih.gov
Furthermore, metal-free C-O and C-N bond-cleaving strategies of oxazoline[3,2-a]pyridiniums have been developed for the regioselective synthesis of N-substituted 2-pyridones and 2-substituted pyridines. researchgate.net Another approach involves the generation of 3,4-pyridyne intermediates from 3-chloropyridines, which can then be regioselectively difunctionalized. rsc.org
Scale-Up Considerations and Synthetic Efficiency in Pyridinium Chemistry
The transition from laboratory-scale synthesis to industrial production of pyridinium salts requires careful consideration of factors such as reaction efficiency, cost of starting materials, and process safety. nih.govescholarship.orgresearchgate.net Continuous flow chemistry has emerged as a powerful tool for addressing these challenges. nih.govescholarship.orgresearchgate.net
Advanced Functionalization Strategies Employing 1 4 Nitrophenyl Methyl Pyridin 1 Ium As a Chemical Precursor
Site-Selective C–H Functionalization of Pyridine (B92270) Scaffolds
The direct functionalization of C–H bonds in pyridine is a powerful tool for the synthesis of substituted pyridines, which are prevalent motifs in pharmaceuticals and functional materials. The activation of the pyridine ring by N-alkylation with the 4-nitrobenzyl group in 1-[(4-Nitrophenyl)methyl]pyridin-1-ium facilitates such transformations.
C2 and C4 Regioselectivity Control in Pyridylation
The functionalization of pyridinium (B92312) salts often occurs at the C2 and C4 positions, which are electronically deficient and thus susceptible to nucleophilic or radical attack. The regiochemical outcome of these reactions is influenced by a combination of steric and electronic factors, including the nature of the N-substituent.
The N-(4-nitrobenzyl) group in this compound is expected to influence the regioselectivity of C-H functionalization reactions. The electron-withdrawing nature of the nitrophenyl moiety enhances the electrophilicity of the pyridine ring, making it more reactive towards radical addition, a key step in Minisci-type reactions. While specific studies on the directing effect of the 4-nitrobenzyl group are not extensively documented, general principles of pyridinium salt reactivity suggest that both C2 and C4 functionalization are possible. The precise ratio of C2 to C4 products would likely depend on the reaction conditions and the nature of the incoming radical. Steric hindrance from the N-benzyl group might slightly disfavor attack at the C2 position, potentially leading to a preference for C4 functionalization.
Table of Expected Regioselectivity in Minisci-type Reactions:
| N-Substituent on Pyridinium | Electronic Effect | Expected Major Regioisomer |
| Electron-donating group | Activates ring, less pronounced effect on regioselectivity | Mixture of C2 and C4 |
| Electron-withdrawing group (e.g., 4-nitrobenzyl) | Deactivates ring towards electrophilic attack, activates towards nucleophilic/radical attack | Likely a mixture, with potential for C4 preference due to sterics |
C3 Functionalization through Zincke Imine Intermediates
While C2 and C4 functionalization of pyridines are common, selective modification at the C3 position is more challenging due to the inherent electronic properties of the pyridine ring. A powerful strategy to achieve C3 functionalization involves a dearomatization-rearomatization sequence via Zincke imine intermediates.
The Zincke reaction involves the ring opening of an N-arylpyridinium salt upon treatment with a primary or secondary amine. While the classical Zincke reaction utilizes N-(2,4-dinitrophenyl)pyridinium salts, the principle can be extended to other N-substituted pyridinium salts, including N-benzyl derivatives. The formation of a Zincke imine from this compound would proceed by nucleophilic attack of an amine at the C2 position, leading to ring opening and the formation of a reactive imine intermediate. This intermediate can then react with various electrophiles or radical species, followed by ring closure and rearomatization to yield a C3-functionalized pyridine. The 4-nitrobenzyl group would be cleaved during this process. This methodology provides a valuable route to otherwise difficult-to-access substitution patterns on the pyridine core. nih.govacs.org
Alkene Difunctionalization Utilizing Pyridinium Salts as Bifunctional Reagents
The difunctionalization of alkenes, where two new functional groups are added across a double bond, is a highly efficient method for increasing molecular complexity. Pyridinium salts have emerged as versatile reagents in this context, capable of acting as bifunctional reagents that deliver both a pyridyl group and another functional group to the alkene.
In the context of this compound, photocatalytic methods can be envisioned for alkene difunctionalization. Under visible light irradiation in the presence of a photosensitizer, the pyridinium salt can undergo a single-electron reduction to generate a radical species. This radical can then add to an alkene, generating a new carbon-centered radical. This intermediate can then be trapped by the pyridinium salt itself, leading to the introduction of the pyridyl moiety. The 4-nitrobenzyl group would be incorporated into the final product. This strategy allows for the simultaneous introduction of two different functional groups in a single step. mdpi.comkaist.ac.krrsc.org
Deaminative Transformations Mediated by Pyridinium Salt Activation
Pyridinium salts, particularly those derived from primary amines (Katritzky salts), are excellent precursors for alkyl radicals via deaminative C–N bond cleavage. This strategy allows for the conversion of readily available amines into a variety of other functional groups.
While this compound is not a traditional Katritzky salt derived from an alkyl amine, the N-benzyl C-N bond can be cleaved under reductive conditions to generate a 4-nitrobenzyl radical. This deaminative functionalization can be achieved using photoredox catalysis. For instance, the coupling of N-benzylpyridinium salts with N-aryltetrahydroisoquinolines has been demonstrated to proceed via the generation of a benzyl (B1604629) radical, which then engages in a C-H functionalization reaction. nih.govbeilstein-journals.org The electronic nature of the substituent on the benzyl group can influence the efficiency of this process. The electron-withdrawing nitro group in this compound would make the pyridinium salt easier to reduce, potentially facilitating the generation of the 4-nitrobenzyl radical. whiterose.ac.uknih.gov
Table of Potential Deaminative Coupling Partners:
| Radical Precursor | Coupling Partner | Product Type |
| This compound | Electron-rich arenes/heteroarenes | Aryl/heteroaryl-methylated products |
| This compound | Alkenes | Dicarbofunctionalized products |
Enantioselective Transformations with Pyridinium Salts
The development of enantioselective reactions is a cornerstone of modern organic synthesis. Pyridinium salts can be employed as substrates in catalytic enantioselective transformations to generate chiral pyridine-containing molecules.
One promising approach is the use of N-heterocyclic carbene (NHC) catalysis for the enantioselective functionalization of pyridinium salts. In such reactions, a chiral NHC catalyst can generate a chiral homoenolate equivalent from an enal, which then adds to the pyridinium salt in an enantioselective manner. The C4 position of the pyridinium ring is often the site of attack. The electronic properties of the N-substituent on the pyridinium salt can play a crucial role in the success of these reactions. The electron-withdrawing 4-nitrobenzyl group in this compound would enhance the electrophilicity of the pyridinium ring, making it a more reactive partner in the NHC-catalyzed process. This could lead to higher yields and potentially influence the enantioselectivity of the transformation. nih.gov
Integration of this compound in Complex Organic Architectures
The functionalized pyridines generated from this compound are valuable building blocks for the synthesis of more complex organic architectures, including natural products and pharmaceutically active compounds. The ability to introduce substituents at various positions of the pyridine ring with regiocontrol opens up avenues for the construction of intricate molecular frameworks.
For example, the C-H functionalization and deaminative coupling reactions discussed above can be used to introduce the 4-nitrobenzylpyridine moiety into a larger molecule. The nitro group can then be further transformed, for example, by reduction to an amine, which can then be acylated or alkylated to build up molecular complexity. The pyridine nitrogen itself can be quaternized or oxidized to an N-oxide, providing further opportunities for diversification. The synthesis of benzylisoquinoline alkaloids, a large class of bioactive natural products, often involves the coupling of a benzyl unit with an isoquinoline (B145761) core. Functionalized benzyl groups derived from precursors like this compound could potentially be employed in such synthetic strategies. rsc.orgnih.govmdpi.comnih.gov
Supramolecular Chemistry and Non Covalent Interactions of N Benzylpyridinium Architectures
Host-Guest Chemistry with Pyridinium-Based Systems
Host-guest chemistry involves the complexation of a "guest" molecule within a larger "host" molecule. N-benzylpyridinium derivatives are excellent candidates for guest molecules in such systems due to their positive charge and aromatic character. While specific studies on the host-guest chemistry of 1-[(4-Nitrophenyl)methyl]pyridin-1-ium are not extensively documented, the behavior of analogous pyridinium (B92312) systems provides significant insights.
For instance, pyridinium-based guests, such as the well-known Methyl Viologen, have been shown to form stable complexes with macrocyclic hosts like cucurbit[n]urils (CB[n]). The encapsulation of Methyl Viologen within CB researchgate.net macrocycles enhances the solubility of its reduced species and improves its electrochemical stability. cam.ac.uk This is achieved through a combination of ion-dipole interactions between the cationic guest and the polar portals of the host, as well as hydrophobic interactions within the cavity. Similarly, cationic pyridinium-pillar txst.eduarenes have been synthesized to act as hosts for anionic drug molecules, demonstrating that the pyridinium motif can be incorporated into either the host or the guest. scielo.brresearchgate.net
Given the structural similarities, this compound is expected to participate in host-guest chemistry. The electron-deficient nitrophenyl group and the cationic pyridinium ring could be selectively bound by electron-rich macrocyclic hosts. The potential for such interactions opens avenues for applications in sensing, catalysis, and the development of responsive materials.
Role of Non-Covalent Interactions in Pyridinium Self-Assembly
The self-assembly of pyridinium-based molecules into ordered supramolecular structures is driven by a combination of non-covalent interactions. txst.edu In the case of this compound, the key interactions at play are electrostatic and cation-π interactions, hydrogen bonding, and π-π stacking. These forces dictate the arrangement of the molecules in both the solid state and in solution.
The primary non-covalent force in pyridinium systems is the cation-π interaction, a strong, noncovalent attraction between a cation and the face of an electron-rich π system. wikipedia.org In this compound, this can occur in several ways:
Intramolecularly: A folded conformation could allow the pyridinium ring to interact with the electron-rich π-system of the 4-nitrophenyl ring of the same molecule.
Intermolecularly: The pyridinium cation of one molecule can interact with the 4-nitrophenyl ring of an adjacent molecule.
Hydrogen bonds are highly directional interactions that play a critical role in the formation of predictable supramolecular architectures, a field known as crystal engineering. In the solid state, this compound can act as a hydrogen bond donor through the C-H bonds of the pyridinium and phenyl rings. The oxygen atoms of the nitro group are strong hydrogen bond acceptors.
| Interaction Type | Potential Donor | Potential Acceptor | Significance in Solid State |
| C-H···O | Pyridinium C-H, Phenyl C-H | Nitro Group Oxygen | Formation of dimers, chains, and sheets |
| N-H···O | (If protonated) | Nitro Group Oxygen | Strong directional interaction in salts |
This table illustrates the potential hydrogen bonding interactions based on the structure of this compound and data from analogous compounds.
Aromatic rings can interact through π-π stacking, where the π-orbitals of adjacent rings overlap. This interaction is fundamental to the structure of DNA and proteins and is a key driving force in the self-assembly of aromatic molecules. For this compound, with its two aromatic rings, π-π stacking is expected to be a significant feature of its supramolecular assembly.
The stacking can occur between:
Two pyridinium rings
Two 4-nitrophenyl rings
A pyridinium ring and a 4-nitrophenyl ring (heteroaromatic stacking)
Theoretical studies on substituted pyridinium ions have shown that π⁺-π⁺ stacking, though counterintuitive due to charge repulsion, can be stable in dielectric solvents. nih.gov The presence of electron-donating substituents tends to increase the stacking interaction strength. nih.gov In the solid state of 4-(4-nitrobenzyl)pyridine, the precursor molecule, dimers are observed to stack via π-π interactions between the benzene (B151609) rings, with a centroid-centroid distance of 3.788 Å. researchgate.net This demonstrates a clear propensity for stacking in this molecular framework. The combination of the electron-deficient pyridinium ring and the electron-poor 4-nitrophenyl ring can lead to offset or slipped-stack arrangements to minimize electrostatic repulsion and maximize attractive dispersion forces.
| Stacking Type | Interacting Rings | Typical Distance (Å) | Influencing Factors |
| Homocyclic | Phenyl ↔ Phenyl | 3.5 - 3.8 | Substituent effects, solvent polarity |
| Heterocyclic | Phenyl ↔ Pyridinium | 3.4 - 3.7 | Electrostatic complementarity |
| Cationic | Pyridinium ↔ Pyridinium | >3.5 | Solvent screening of charge repulsion |
This table summarizes the types of π-π stacking interactions possible for this compound.
Supramolecular Effects on Redox Behavior and Electrolyte Performance in Advanced Materials
Pyridinium derivatives are being actively investigated as redox-active materials for applications such as non-aqueous redox flow batteries. researchgate.nettxst.edu The electrochemical properties of these compounds, including their reduction potentials and the stability of their reduced forms, can be significantly influenced by supramolecular phenomena.
Upon reduction, the pyridinium cation can form a neutral radical species. These radicals can be highly reactive, but their stability can be enhanced through supramolecular assembly. A key mechanism for this stabilization is π-dimerization, where two radical species stack on top of each other. cam.ac.uk This π-π interaction delocalizes the unpaired electron over both molecules, reducing their reactivity and preventing degradation.
Recent research on pyridinium-based electrolytes for redox flow batteries has shown that this π-dimerization plays a crucial role in suppressing reactions with trace impurities like oxygen, thereby mitigating capacity fade during battery cycling. cam.ac.uknih.gov The tendency for dimerization and other self-assembly processes is influenced by the molecular structure, concentration, and the surrounding electrolyte.
Computational and Theoretical Studies on the Reactivity and Structure of 1 4 Nitrophenyl Methyl Pyridin 1 Ium
Density Functional Theory (DFT) Applications in Pyridinium (B92312) Chemistry
Density Functional Theory (DFT) has emerged as a powerful and versatile tool in quantum chemistry for investigating the electronic structure and properties of molecules. thaiscience.infonih.gov It is widely applied to pyridinium systems to predict a range of characteristics with a favorable balance between computational cost and accuracy. researchgate.net
DFT calculations are routinely used to determine the optimized molecular geometry of pyridinium cations, providing precise information on bond lengths, bond angles, and dihedral angles. For a molecule like 1-[(4-Nitrophenyl)methyl]pyridin-1-ium, DFT can accurately model the spatial arrangement, including the relative orientation of the pyridine (B92270) and nitrophenyl rings. researchgate.netresearchgate.net For instance, studies on related structures, such as 4-Amino-1-(4-nitrobenzyl)pyridinium, have shown that the pyridine and benzene (B151609) rings are often nearly orthogonal to each other. researchgate.net
Furthermore, DFT is employed to calculate vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to confirm structural assignments. irjweb.com The theory also allows for the calculation of various electronic properties, including dipole moments, polarizability, and molecular electrostatic potential (MEP) maps. The MEP is particularly useful as it visualizes the charge distribution and helps identify sites susceptible to nucleophilic or electrophilic attack. irjweb.com In the case of this compound, the MEP would be expected to show a high positive potential around the pyridinium ring and the hydrogen atoms of the methylene (B1212753) bridge, with negative potential concentrated on the oxygen atoms of the nitro group.
Table 1: Example of DFT-Calculated Properties for a Related Nitroaromatic Compound (4-Nitroaniline) This table illustrates typical quantum chemical descriptors that can be calculated using DFT. The values shown are for 4-nitroaniline (B120555), a molecule also containing a nitro-substituted benzene ring.
| Property | Calculated Value (B3LYP/6-311G(d,p)) |
| HOMO Energy | -6.69 eV |
| LUMO Energy | -2.45 eV |
| Energy Gap (ΔE) | 4.24 eV |
| Dipole Moment | 7.11 Debye |
Data sourced from studies on 4-nitroaniline and are for illustrative purposes. thaiscience.info
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. lookchem.com The energies and distributions of these orbitals are crucial for predicting how a molecule will interact with other reagents. lookchem.commdpi.com
For this compound, the FMO analysis would be particularly insightful:
LUMO (Lowest Unoccupied Molecular Orbital): As a cationic species with two electron-deficient aromatic rings, the LUMO is expected to be of low energy and primarily distributed over the pyridinium and nitrophenyl rings. This low-lying LUMO makes the compound a good electron acceptor, hence susceptible to attack by nucleophiles.
HOMO (Highest Occupied Molecular Orbital): The HOMO is likely to be located on the nitrophenyl ring system. The energy of the HOMO is indicative of the molecule's ability to donate electrons, though for a cation, this is generally unfavorable.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. lookchem.com A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. lookchem.com The presence of the electron-withdrawing nitro group and the cationic pyridinium ring would be expected to significantly lower the LUMO energy, leading to a relatively small HOMO-LUMO gap and indicating high reactivity.
Table 2: Illustrative FMO Energies for a Pyridinium-based Ionic Liquid This table provides an example of calculated FMO energies and the resulting energy gap for a representative pyridinium-based system, demonstrating the typical values obtained from such analyses.
| Molecular Orbital | Energy (eV) |
| HOMO | -7.52 |
| LUMO | -2.18 |
| Energy Gap (ΔE) | 5.34 |
Values are hypothetical and for illustrative purposes based on typical DFT calculations for pyridinium salts.
Reaction Pathway Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating complex reaction mechanisms, allowing researchers to map potential energy surfaces, identify intermediates, and locate transition states. researchgate.netresearchgate.net For this compound, a key reaction pathway of interest is the deprotonation of the methylene bridge (the CH2 group) to form a pyridinium ylide. organic-chemistry.orgacadpubl.eu
Pyridinium ylides are highly reactive 1,3-dipoles used in various cycloaddition reactions to synthesize heterocyclic compounds. organic-chemistry.orgnih.gov The stability and formation of the ylide are heavily influenced by the substituents. The presence of the 4-nitrophenyl group, a strong electron-withdrawing group, is expected to significantly increase the acidity of the methylene protons, thereby facilitating ylide formation upon treatment with a base. organic-chemistry.org
Computational studies can model this deprotonation step to:
Calculate the pKa of the methylene protons, providing a quantitative measure of their acidity.
Determine the reaction energy profile , including the activation energy for proton abstraction by a base.
Optimize the geometry of the resulting pyridinium ylide intermediate, confirming its structure and electronic properties.
Furthermore, computational modeling can explore the subsequent reactions of the ylide, such as [3+2] cycloadditions with various dipolarophiles (e.g., alkenes, alkynes). researchgate.netorganic-chemistry.org These calculations can predict the regioselectivity and stereoselectivity of such reactions, guiding synthetic efforts. researchgate.net Kinetic studies on the elimination reactions of similar N-(2-(4-nitrophenyl)ethyl)pyridinium cations have demonstrated how computational analysis can support the interpretation of experimental data, such as identifying changes in the rate-determining step of a reaction. researchgate.net
Quantum Chemical Calculations for Electronic Structure and Interactions
Beyond DFT, a range of quantum chemical methods are used to provide a deeper understanding of the electronic structure and intramolecular interactions within this compound. These calculations help to quantify the distribution of electrons and the nature of chemical bonds.
Natural Bond Orbital (NBO) analysis is a widely used method to study charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions within a molecule. irjweb.comnih.gov For the target cation, NBO analysis would likely reveal:
A significant positive charge localized on the pyridinium ring, particularly on the nitrogen atom and the alpha and gamma carbons.
A delocalized positive charge extending to the methylene bridge.
The strong electron-withdrawing effect of the nitro group, pulling electron density from the benzene ring.
Table 3: Example of Calculated NBO Charges on Key Atoms of a Substituted Pyridinium Cation This table illustrates the type of data obtained from an NBO analysis, showing the partial charges on different atoms, which indicates the electronic distribution.
| Atom/Group | Calculated NBO Charge (e) |
| Pyridinium Nitrogen (N) | -0.45 |
| Carbons alpha to N | +0.25 |
| Methylene Carbon (CH2) | -0.20 |
| Methylene Hydrogens (H) | +0.22 |
Values are hypothetical for a generic pyridinium cation and serve to illustrate the concept.
These calculations provide a detailed electronic picture that explains the molecule's properties. For example, the significant positive charge on the methylene hydrogens is consistent with their enhanced acidity, as discussed in the context of ylide formation.
Molecular Dynamics Simulations for Dynamic Behavior of Pyridinium Systems
While quantum chemical calculations typically focus on static, single-molecule systems, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, especially in a condensed phase like a solution. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into macroscopic properties based on the underlying microscopic interactions.
For this compound, which can be considered a component of an ionic liquid, MD simulations are valuable for understanding its behavior in solution. A typical simulation would place the cation and its counter-ion (e.g., bromide) in a simulation box filled with solvent molecules (e.g., water).
Such simulations can be used to investigate:
Solvation Structure: How solvent molecules arrange around the cation, particularly around the charged pyridinium head and the more hydrophobic nitrophenyl group.
Ion Pairing: The extent to which the cation and its counter-ion associate in solution and the structure of these ion pairs.
Transport Properties: Calculation of diffusion coefficients and conductivity, which are key properties of ionic liquids and electrolyte solutions.
Conformational Dynamics: The rotational freedom and flexibility of the molecule, such as the rotation around the C-C bond connecting the two rings.
These simulations provide a bridge between the quantum mechanical description of a single molecule and the observable properties of the bulk material, which is crucial for designing materials like ionic liquids for specific applications.
Advanced Spectroscopic Characterization Techniques in the Analysis of Pyridinium Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed information about the carbon-hydrogen framework of a molecule. figshare.com For 1-[(4-Nitrophenyl)methyl]pyridin-1-ium, ¹H and ¹³C NMR spectroscopy are fundamental for confirming its structure.
The anticipated ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the pyridinium (B92312) ring, the methylene (B1212753) bridge, and the p-nitrophenyl group. The protons on the pyridinium ring are expected to be deshielded due to the positive charge on the nitrogen atom, appearing at lower field (higher ppm values) compared to pyridine (B92270) itself. The methylene protons would appear as a singlet, integrating to two protons. The protons of the p-nitrophenyl group would show a characteristic AA'BB' splitting pattern, typical of a 1,4-disubstituted benzene (B151609) ring.
The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. The chemical shifts would be influenced by the electron-withdrawing nature of the nitro group and the positively charged pyridinium nitrogen.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridinium H-2, H-6 | ~8.8-9.2 (d) | ~145-148 |
| Pyridinium H-4 | ~8.4-8.7 (t) | ~144-147 |
| Pyridinium H-3, H-5 | ~8.0-8.3 (t) | ~128-131 |
| Methylene (-CH₂-) | ~5.8-6.2 (s) | ~60-65 |
| Nitrophenyl H-2', H-6' | ~8.2-8.5 (d) | ~124-127 |
| Nitrophenyl H-3', H-5' | ~7.6-7.9 (d) | ~130-133 |
| Nitrophenyl C-1' | - | ~140-143 |
| Nitrophenyl C-4' | - | ~148-151 |
(Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.)
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are instrumental in establishing connectivity between protons within the molecule. oxinst.comlibretexts.org
A COSY spectrum of this compound would show correlations between adjacent protons. oxinst.com For instance, the protons on the pyridinium ring (H-2/H-6 with H-3/H-5, and H-3/H-5 with H-4) would exhibit cross-peaks, confirming their scalar coupling and arrangement. Similarly, correlations would be observed between the ortho and meta protons of the p-nitrophenyl ring.
A TOCSY spectrum provides information about entire spin systems. columbia.edu In this molecule, two main spin systems are present: the pyridinium ring protons and the p-nitrophenyl ring protons. A TOCSY experiment would show correlations between all protons within each of these rings, but not between the two rings, as they are separated by the methylene bridge which breaks the scalar coupling pathway. oxinst.com
Variable temperature (VT) NMR studies can provide insights into the conformational dynamics of molecules. For this compound, VT-NMR could be employed to study the rotational barrier around the C-N bond connecting the methylene bridge to the pyridinium ring and the C-C bond connecting the methylene bridge to the nitrophenyl ring. Changes in temperature might lead to broadening or sharpening of specific NMR signals, which can be analyzed to determine the energy barriers for these conformational changes.
Operando NMR spectroscopy is a powerful technique for monitoring chemical reactions in real-time within a functioning electrochemical cell or reactor. nih.gov This technique could be applied to study the electrochemical behavior of this compound, for instance, in the context of redox flow batteries where pyridinium salts are sometimes used. ru.nl By acquiring NMR spectra during the charge-discharge cycles, one could monitor the changes in the chemical structure of the pyridinium salt, identify reaction intermediates, and understand degradation pathways. figshare.comresearchgate.netosti.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and deducing its structure through fragmentation analysis. slideshare.net For an ionic compound like this compound, electrospray ionization (ESI) would be the preferred soft ionization technique. nih.govresearchgate.net
The positive ion ESI mass spectrum is expected to show a prominent peak for the intact cation [C₁₂H₁₁N₂O₂]⁺. The exact mass of this ion can be determined using high-resolution mass spectrometry (HRMS) to confirm the elemental composition.
Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the parent ion, would provide valuable structural information through the analysis of fragment ions. The fragmentation of benzylpyridinium ions is known to proceed through specific pathways. nih.govjimdo.com The most likely fragmentation would involve the cleavage of the benzylic C-N bond.
Table 2: Expected Key Fragments in the ESI-MS/MS Spectrum of this compound
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 215.08 | [C₁₂H₁₁N₂O₂]⁺ | Molecular Cation (Parent Ion) |
| 136.05 | [C₇H₆NO₂]⁺ | p-nitrobenzyl cation |
| 79.05 | [C₅H₅N]⁺ | Pyridine |
(Note: The observed fragments and their relative intensities can vary depending on the collision energy used in the MS/MS experiment.)
The fragmentation pattern helps to confirm the connectivity of the different structural units within the molecule. The detection of the p-nitrobenzyl cation and neutral pyridine upon fragmentation would strongly support the proposed structure. chemguide.co.uklibretexts.org
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net
The IR spectrum of this compound is expected to display characteristic absorption bands for the nitro group, the aromatic rings, and the C-H bonds.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3100-3000 | C-H stretching | Aromatic (Pyridinium and Nitrophenyl) |
| ~1640-1580 | C=C and C=N stretching | Aromatic Rings |
| ~1530-1510 | Asymmetric NO₂ stretching | Nitro group |
| ~1350-1330 | Symmetric NO₂ stretching | Nitro group |
| ~1480-1420 | C-H in-plane bending | Aromatic Rings |
| ~860-840 | C-H out-of-plane bending | 1,4-disubstituted benzene |
| ~780-740 | C-H out-of-plane bending | Pyridinium ring |
(Note: These are approximate ranges and the exact peak positions can be influenced by the solid-state packing or the solvent used.)
The presence of strong absorption bands for the asymmetric and symmetric stretching of the nitro group would be a key diagnostic feature. rsc.orgspectrabase.comchemicalbook.comnih.govresearchgate.net The aromatic C-H and C=C/C=N stretching vibrations would confirm the presence of the pyridinium and nitrophenyl rings. nist.gov
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.net The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and potentially n → π* transitions within the aromatic systems.
The p-nitrophenyl group is a strong chromophore. The electronic transitions within this part of the molecule are likely to dominate the spectrum. The pyridinium ring also contributes to the UV absorption. The presence of the nitro group, a strong electron-withdrawing group, can lead to charge-transfer bands.
Table 4: Expected UV-Visible Absorption Maxima (λ_max) for this compound
| Approximate λ_max (nm) | Type of Electronic Transition | Associated Chromophore |
|---|---|---|
| ~260-280 | π → π* | p-nitrophenyl group |
| ~250-270 | π → π* | Pyridinium ring |
(Note: The exact λ_max values and molar absorptivity (ε) are dependent on the solvent used due to solvatochromic effects.)
The π → π* transitions are typically of high intensity. The spectrum would be useful for quantitative analysis using the Beer-Lambert law and for studying the electronic properties of the compound.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for the study of molecules or ions containing one or more unpaired electrons. In the context of pyridinium compounds, EPR spectroscopy is particularly valuable for detecting and characterizing transient radical intermediates that may form during chemical reactions or electrochemical processes.
The fundamental principle of EPR is analogous to that of Nuclear Magnetic Resonance (NMR), but it probes the magnetic moments of unpaired electrons instead of atomic nuclei. When a paramagnetic species is placed in a strong magnetic field, the unpaired electron's spin can align either parallel or anti-parallel to the field, resulting in two distinct energy levels. Transitions between these energy levels can be induced by irradiating the sample with microwave radiation of a specific frequency. The absorption of microwaves is detected and displayed as an EPR spectrum.
For pyridinium compounds, radical cations are a common type of intermediate that can be studied by EPR. These species can be generated, for example, through one-electron oxidation of a precursor molecule. The resulting EPR spectrum can provide a wealth of information about the radical's structure and electronic environment.
The key parameters obtained from an EPR spectrum are the g-factor, hyperfine coupling constants, and linewidths. The g-factor is a dimensionless quantity that is characteristic of the radical and its electronic environment. Hyperfine coupling arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby atomic nuclei (e.g., ¹H and ¹⁴N). The resulting splitting of the EPR signal into multiple lines provides a "fingerprint" of the radical, allowing for the identification of the atoms to which the unpaired electron is coupled and the extent of this interaction.
X-ray Crystallography for Solid-State Structural Determination
The process involves irradiating a single crystal of the compound with a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms in a specific pattern. By measuring the intensities and positions of these diffracted X-rays, a three-dimensional electron density map of the crystal can be generated. From this map, the positions of the individual atoms can be determined with high precision.
Although a crystal structure for this compound is not available in the surveyed literature, the crystallographic data for the closely related compound, 4-(4-Nitrobenzyl)pyridinium 5-nitrosalicylate, provides valuable insights into the expected structural features. amanote.comresearchgate.net In this salt, the 4-(4-nitrobenzyl)pyridinium cation interacts with the 5-nitrosalicylate anion. The conformation of the cation is of particular interest.
Furthermore, the crystal structure of the neutral precursor, 4-(4-Nitrobenzyl)pyridine, reveals a twisted conformation, with a significant dihedral angle between the planes of the pyridine and benzene rings. researchgate.net It is anticipated that the quaternization of the pyridine nitrogen to form the this compound cation would lead to a similar, non-planar arrangement of the aromatic rings in the solid state.
Below is a table summarizing the crystallographic data for 4-(4-Nitrobenzyl)pyridine, which serves as a relevant structural analogue.
| Compound Name | 4-(4-Nitrobenzyl)pyridine |
| Chemical Formula | C₁₂H₁₀N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.4138 (9) |
| b (Å) | 6.1241 (5) |
| c (Å) | 15.5812 (13) |
| α (°) | 90 |
| β (°) | 104.561 (9) |
| γ (°) | 90 |
| Volume (ų) | 1054.4 (2) |
| Z | 4 |
| Reference | researchgate.net |
This data illustrates the type of detailed structural information that can be obtained from X-ray crystallography, which is crucial for understanding the steric and electronic properties of pyridinium compounds in the solid state.
Emerging Research Directions and Future Perspectives in N Benzylpyridinium Chemistry
Integration of Pyridinium (B92312) Salts in Novel Catalytic Cycles and Transformations
N-functionalized pyridinium salts have been identified as valuable building blocks and precursors in a variety of organic transformations. researchgate.net A significant area of emerging research is their role as radical reservoirs in organic synthesis. researchgate.net These salts can act as convenient precursors for generating carbon-centered radicals through a reductive single-electron transfer (SET) process. researchgate.net This reactivity is being harnessed in both transition-metal catalysis and photocatalysis. researchgate.net
The 1-[(4-Nitrophenyl)methyl]pyridin-1-ium cation is a particularly interesting candidate for such catalytic cycles. The electron-deficient nature of the 4-nitrobenzyl group can facilitate the SET process, making it a potentially more efficient radical precursor. Research is moving towards designing catalytic cycles where this specific pyridinium salt is used to initiate radical-mediated reactions, such as alkylations and arylations.
Moreover, N-benzylpyridinium salts are known to function as phase-transfer catalysts, facilitating reactions between reactants in immiscible phases. The specific substitution on the benzyl (B1604629) ring, such as the nitro group in this compound, can modulate its lipophilicity and catalytic efficiency. Future research will likely focus on developing novel catalytic systems that exploit these properties for more efficient and selective organic transformations. The development of enantioselective catalytic reactions using chiral pyridinium salts is also a burgeoning field, and introducing chirality into the backbone of compounds like this compound could lead to novel asymmetric transformations. figshare.comacs.org
A summary of the catalytic applications of pyridinium salts is presented in the table below:
| Catalytic Application | Role of Pyridinium Salt | Potential Advantage of this compound |
| Radical Reactions | Precursor to carbon-centered radicals via SET | Enhanced SET efficiency due to the electron-withdrawing nitro group |
| Photoredox Catalysis | Photosensitizer or radical precursor | Tunable redox properties based on the nitrobenzyl moiety |
| Phase-Transfer Catalysis | Facilitates reactions between immiscible phases | Modified lipophilicity and catalytic activity |
| Enantioselective Catalysis | Chiral catalyst or precursor to chiral radicals | Potential for novel asymmetric transformations with chiral derivatives |
Exploration of Pyridinium Salts in Advanced Materials, including Redox Flow Batteries
The unique electrochemical properties of pyridinium salts make them highly attractive for applications in advanced materials, especially for energy storage. Pyridinium-based ionic liquids are being extensively studied as electrolytes in batteries and supercapacitors due to their high ionic conductivity, wide electrochemical window, and low volatility.
A particularly promising application is in redox flow batteries (RFBs), which are considered a viable solution for large-scale energy storage. Pyridinium electrolytes are emerging as promising candidates for the active materials in RFBs. digitellinc.com The redox activity of the pyridinium core can be tuned by modifying the substituents. In the case of this compound, the presence of the nitro group introduces an additional redox-active site. The nitro group can undergo reversible reduction and oxidation, which could potentially be harnessed to increase the energy density of an RFB.
Future research in this area will focus on the systematic investigation of the electrochemical behavior of this compound and related compounds. This includes determining their redox potentials, cycling stability, and solubility in aqueous and organic electrolytes. The goal is to design and synthesize novel pyridinium-based anolytes and catholytes with improved performance and lower cost compared to current vanadium-based systems.
The potential roles of this compound in energy storage are summarized below:
| Application | Role of this compound | Key Feature |
| Redox Flow Batteries | Redox-active material (anolyte or catholyte) | Reversible redox chemistry of the pyridinium and nitro groups |
| Ionic Liquid Electrolytes | Component of a conducting salt | High ionic conductivity and electrochemical stability |
| Supercapacitors | Electrolyte or electrode material modifier | Contribution to the overall capacitance and energy density |
Development of Sustainable and Green Synthetic Methodologies in Pyridinium Chemistry
The increasing emphasis on green chemistry is driving the development of more sustainable and environmentally friendly methods for the synthesis of pyridinium salts. Traditional methods for the synthesis of N-benzylpyridinium compounds often involve the use of volatile organic solvents and require prolonged reaction times at elevated temperatures.
Emerging research is focused on the use of greener synthetic routes, such as microwave-assisted and ultrasound-promoted reactions. elsevierpure.com These techniques can significantly reduce reaction times, improve yields, and often allow for the use of less hazardous solvents, or even solvent-free conditions. For instance, the quaternization of pyridine (B92270) with 4-nitrobenzyl halides to form this compound can potentially be accelerated and made more efficient using microwave irradiation.
Furthermore, the principles of green chemistry encourage the use of renewable starting materials and the design of synthetic pathways with high atom economy. Future research will likely explore the synthesis of this compound and its derivatives from bio-based feedstocks and the development of catalytic methods that minimize waste generation. The use of electrochemistry for the synthesis of N-benzylpyridinium salts is another promising green approach that avoids the need for stoichiometric reagents. nih.gov
A comparison of traditional and green synthetic methodologies is provided in the table below:
| Methodology | Traditional Approach | Green Alternative | Advantages of Green Alternative |
| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation, Ultrasound | Faster reaction rates, lower energy consumption |
| Solvent | Volatile organic solvents (e.g., toluene, acetonitrile) | Water, ethanol, ionic liquids, or solvent-free | Reduced environmental impact, improved safety |
| Reaction Time | Several hours to days | Minutes to a few hours | Increased throughput, higher efficiency |
| Waste Generation | Use of stoichiometric reagents, potential for byproducts | Catalytic methods, high atom economy reactions | Reduced waste, more sustainable process |
Addressing Challenges and Opportunities in Site-Selective Pyridine Functionalization
While the synthesis of the this compound core is relatively straightforward, the subsequent functionalization of the pyridinium ring presents significant challenges and opportunities. The pyridinium ring is electron-deficient, which directs nucleophilic attack to the C2 and C4 positions. However, achieving high regioselectivity can be difficult, often leading to a mixture of products.
A major challenge is the selective functionalization at the C3 position, which is less electronically favored for nucleophilic attack. researchgate.net Recent advances in catalysis, particularly in photoredox catalysis, are providing new tools to address this challenge. acs.orgnih.gov By activating the pyridinium salt in a specific manner, it is possible to direct the addition of radicals or nucleophiles to a desired position with high selectivity.
Future research will focus on developing novel catalytic systems that can precisely control the site of functionalization on the this compound scaffold. This will enable the synthesis of a wide range of new derivatives with tailored electronic and steric properties. The ability to introduce different functional groups at specific positions of the pyridinium ring is crucial for fine-tuning its properties for applications in catalysis, materials science, and medicinal chemistry. The activation of the pyridine as a pyridinium salt is a common strategy to facilitate dearomatization reactions, which can lead to a variety of saturated nitrogen heterocycles. mdpi.com
| Position | Electronic Character | Common Reactions | Challenges | Opportunities |
| C2/C6 | Electron-deficient (δ+) | Nucleophilic addition, Radical addition | Competition between C2 and C4, over-functionalization | Development of highly selective catalysts for monofunctionalization |
| C4 | Electron-deficient (δ+) | Nucleophilic addition, Radical addition | Competition with C2 | Exploiting steric and electronic directing groups |
| C3/C5 | Less electron-deficient | Electrophilic substitution (difficult), Radical addition | Low reactivity towards nucleophiles and electrophiles | Novel catalytic methods for C-H functionalization |
Prospects for Leveraging Supramolecular Interactions in Pyridinium Systems for Functional Design
The pyridinium moiety is an excellent building block for the construction of supramolecular architectures due to its ability to participate in a variety of non-covalent interactions. mdpi.com The positively charged nitrogen atom can act as a hydrogen bond donor, while the aromatic ring can engage in π-π stacking and cation-π interactions. The 4-nitrobenzyl group in this compound adds further possibilities for supramolecular assembly, with the nitro group being a strong hydrogen bond acceptor.
Host-guest chemistry is another promising area, where the pyridinium cation can act as a guest that binds to various host molecules, such as crown ethers or cucurbiturils. nih.gov This can be used to create responsive materials where the binding and release of the pyridinium guest can be controlled by external stimuli. Future perspectives in this field include the design of complex supramolecular systems based on this compound for applications in sensing, drug delivery, and molecular machines.
| Interaction Type | Description | Role in Functional Design |
| Hydrogen Bonding | Interaction between the acidic protons of the pyridinium ring and H-bond acceptors (e.g., the nitro group, anions) | Directing self-assembly, crystal engineering, molecular recognition |
| π-π Stacking | Stacking of the aromatic pyridinium and phenyl rings | Formation of columnar structures, charge transport in materials |
| Cation-π Interactions | Interaction between the pyridinium cation and electron-rich aromatic systems | Host-guest complexation, stabilization of protein structures |
| Ion Pairing | Electrostatic attraction between the pyridinium cation and a counter-anion | Control of solubility, melting point, and crystal packing |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
